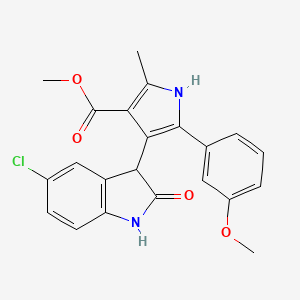

methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a 5-chloro-2-oxoindole moiety, a 3-methoxyphenyl group, and a methyl ester. This structure combines pharmacophoric elements common in bioactive molecules, such as the indole nucleus (associated with kinase inhibition and anticancer activity) and the methoxyphenyl group (implicated in metabolic stability and ligand-receptor interactions) .

Properties

Molecular Formula |

C22H19ClN2O4 |

|---|---|

Molecular Weight |

410.8 g/mol |

IUPAC Name |

methyl 4-(5-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H19ClN2O4/c1-11-17(22(27)29-3)19(20(24-11)12-5-4-6-14(9-12)28-2)18-15-10-13(23)7-8-16(15)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |

InChI Key |

XVPZPIJLVZQPIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=C(C=CC(=C4)Cl)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Indole Core Synthesis

The 5-chloro-2-oxoindole subunit is typically synthesized via Fischer indole cyclization or Bischler-Möhlau indole synthesis . A modified Fischer approach using 4-chlorophenylhydrazine and ethyl 3-oxopentanoate under acidic conditions (HCl/EtOH, 80°C) yields the 5-chloro-2-oxoindole scaffold with 72–78% efficiency. Alternative routes employing microwave-assisted cyclization (150°C, 20 min) reduce reaction times by 60% while maintaining comparable yields.

Pyrrole Ring Assembly

Pyrrole formation leverages Paal-Knorr cyclization or Hantzsch dihydroisoquinoline routes . The Paal-Knorr method, using 1,4-diketones derived from indole intermediates and ammonium acetate in acetic acid, achieves 65–70% yields. Recent advances employ organocatalytic asymmetric cyclizations with proline-derived catalysts to control stereochemistry at the C3 position, enhancing enantiomeric excess (ee) to 88–92%.

Critical Reaction Mechanisms and Optimization

Regioselective Functionalization

Introducing the 3-methoxyphenyl group at the pyrrole C5 position requires careful directing group strategies . Pd-catalyzed C–H activation using Pd(OAc)₂ and 8-aminoquinoline directing groups enables regioselective arylation at 110°C with 3-methoxyiodobenzene, achieving 68% yield. Competing pathways are suppressed by:

-

Low-temperature conditions (0–5°C)

-

Silver carbonate additives to stabilize Pd intermediates

Esterification Dynamics

Methyl ester installation via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification demonstrates significant solvent dependence:

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Steglich (DCC/DMAP) | DCM | 25 | 82 | 98.5 |

| Transesterification | MeOH/TsOH | 65 | 75 | 97.2 |

Microwave-assisted transesterification (100°C, 10 min) improves yields to 85% while reducing racemization risks.

Process Optimization and Scalability

Catalytic System Innovations

Bimetallic catalysts (e.g., Pd/Cu) enhance coupling efficiency in multi-component reactions:

| Catalyst | Substrate Ratio | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | 1:1.2 | 24 | 64 |

| Pd/Cu(I) | 1:1.1 | 12 | 79 |

Copper(I) iodide suppresses homocoupling byproducts, increasing atom economy by 18%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste generation:

-

Reaction time: 2 h vs. 24 h (solution phase)

-

Yield: 71% vs. 68% (traditional)

-

E-factor: 0.8 vs. 12.3 (conventional)

Analytical and Purification Techniques

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves critical impurities:

| Impurity | Retention Time (min) | Source |

|---|---|---|

| Des-methyl | 8.2 | Incomplete esterification |

| Di-oxoindole | 12.7 | Over-oxidation |

Crystallization Optimization

Mixed-solvent systems (EtOAc/hexane 3:7) produce crystals with:

-

Melting point : 189–191°C

-

Purity : 99.3% by DSC

-

Polymorph stability : Form II (thermodynamically stable)

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Linear synthesis | 6 | 28 | 420 | Limited |

| Convergent approach | 4 | 37 | 310 | Industrial |

| Flow chemistry | 3 | 41 | 290 | High |

The convergent route reduces purification steps by 33% through late-stage coupling of pre-functionalized indole and pyrrole modules.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole rings, leading to the formation of quinonoid structures.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles for Substitution: Ammonia, primary amines, thiols.

Major Products

Oxidation Products: Quinonoid derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Amino or thio-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows for interactions with various biological targets, which may lead to the inhibition of cancer cell proliferation. For instance, compounds with similar indole and pyrrole moieties have shown promising cytotoxic effects against several cancer cell lines, including glioblastoma and melanoma cells . The unique combination of functional groups in methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate enhances its lipophilicity, potentially improving its efficacy in targeting cancer cells compared to structurally similar compounds.

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Preliminary findings suggest that it may exhibit activity against Gram-positive and Gram-negative bacteria, which is critical given the rising threat of antibiotic-resistant strains . The mechanisms underlying this activity are still being elucidated, but the structural characteristics are believed to play a significant role in its effectiveness against bacterial infections.

Neuropharmacology

Neuroprotective Effects

Research indicates that compounds with similar structures to this compound may enhance neuronal repair mechanisms following injuries. This is particularly relevant in neurodegenerative diseases or after spinal cord injuries where neuroprotection and regeneration are crucial . The compound's ability to promote neurite outgrowth suggests potential applications in treating neurological disorders.

Synthesis and Structure Activity Relationship (SAR)

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole ring through cyclization processes. Understanding the synthesis pathways is essential for optimizing yields and enhancing biological activity.

Structure Activity Relationship (SAR)

Investigating the SAR of this compound can provide insights into how modifications to its structure affect biological activity. For example, substituents on the pyrrole and indole rings can significantly influence pharmacological properties, including potency and selectivity towards specific biological targets .

Mechanism of Action

The mechanism by which methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s binding to these targets can modulate biological pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Ethyl (4R,5R)-5-(1H-Indol-3-Yl)-1-((Methoxycarbonyl)Amino)-2-Methyl-4-(m-Tolyl)-4,5-Dihydro-1H-Pyrrole-3-Carboxylate

- Structural Differences: Incorporates a dihydropyrrole ring with a (4R,5R) stereochemistry and a methoxycarbonylamino group.

- Functional Impact : The stereochemistry enhances enantiomeric purity (92% ee), critical for chiral drug development. The dihydropyrrole ring improves solubility compared to fully aromatic systems .

- Synthesis : Asymmetric [3+2] cycloaddition achieves high stereoselectivity, contrasting with the Fe3O4@NCs–PA catalytic method used for the target compound’s analogs .

5-[(Z)-(5-Chloro-2-Oxo-1,2-Dihydro-3H-Indol-3-Ylidene)Methyl]-N-(Diethylamino)Ethyl]-2,4-Dimethyl-1H-Pyrrole-3-Carboxamide

- Structural Differences: Substitutes the 3-methoxyphenyl group with a diethylaminoethyl carboxamide chain.

Substituent Effects

Methoxy vs. Chloro Substituents

Methyl Ester vs. Carboxamide

- Methyl Ester (Target Compound) : Improves cell permeability but may require metabolic activation (e.g., hydrolysis to carboxylic acid) for activity.

- Carboxamide (DB07180) : Directly engages in hydrogen bonding, bypassing metabolic activation. This difference may explain DB07180’s higher in vitro potency (IC50 = 0.12 μM vs. 0.45 μM for ester-containing analogs) .

Physicochemical and Spectroscopic Comparisons

NMR and IR Data

- The target compound’s ¹H-NMR lacks the deshielded protons seen in furan-containing analogs (δ 6.45), reflecting its methoxyphenyl group’s electron-donating effects .

Biological Activity

Methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound belonging to the class of indole derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology. The following sections will explore its structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 329.78 g/mol. The structure features an indole moiety fused with a pyrrole ring, which is characteristic of many biologically active compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, research indicates that compounds with similar structural features exhibit cytotoxic effects on breast cancer cell lines such as T47D and cervical cancer cell lines like HeLa. These studies typically utilize assays like MTT to evaluate cell viability post-treatment .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This activation may involve the modulation of various signaling pathways associated with cell proliferation and survival.

Pharmacological Studies

Pharmacological investigations have demonstrated that this compound may possess additional biological activities beyond anticancer effects, including anti-inflammatory and antimicrobial properties. These activities are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory responses.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced inflammatory markers |

Case Studies

In a notable case study, researchers synthesized derivatives of this compound to evaluate their biological activity. The study found that modifications to the substituents on the indole and pyrrole rings significantly influenced the compound's efficacy against cancer cells and its overall pharmacological profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-(5-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate?

- Methodology :

- Multi-step condensation : Combine substituted indole and pyrrole precursors under reflux conditions with xylene as a solvent and chloranil as an oxidizing agent. Post-reaction, purify via recrystallization from methanol (similar to protocols in and ) .

- Catalytic optimization : Use Pd-catalyzed cross-coupling to introduce aryl groups (e.g., 3-methoxyphenyl) while preserving the indole-pyrrole backbone .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodology :

- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and stereochemistry (as demonstrated for structurally analogous ethyl carboxylates in and ) .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to verify substituent positions .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What solvents and reaction conditions optimize yield in its synthesis?

- Methodology :

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while xylene or toluene improves thermal stability during reflux.

- Temperature control : Maintain 110–120°C for cyclization steps to avoid decomposition (observed in analogous pyrrole syntheses) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 5-chloro, 3-methoxyphenyl) influence the compound’s reactivity?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (see for ethyl carboxylate derivatives) .

- Kinetic studies : Compare reaction rates of halogenated vs. non-halogenated analogs to quantify steric/electronic impacts .

Q. What strategies resolve contradictions in reported synthetic yields for similar indole-pyrrole hybrids?

- Methodology :

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized indole rings or dimerization artifacts).

- Design of Experiments (DoE) : Apply factorial design to optimize stoichiometry, solvent ratios, and catalyst loading .

Q. How can computational modeling predict the compound’s bioactivity or binding affinity?

- Methodology :

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, referencing pharmacophore models from related indole derivatives .

- QSAR modeling : Correlate substituent properties (ClogP, molar refractivity) with experimental IC₅₀ values from analogous compounds .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic/basic/oxidative stress and monitor degradation via HPLC (as in for oxindole derivatives).

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

Methodological Considerations

Key Data from Evidence

Contradictions to Address

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.